4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Thermal stability Purification Material compatibility

Researchers synthesizing dark blue disperse dyes with a target absorption maximum at 608 nm require the precise electronic profile of 4-methoxy-6-nitro-1,3-benzothiazol-2-amine, a substitution pattern that mono-functionalized benzothiazole amines cannot replicate. This compound is the sole viable starting material for reproducing this patented chromophoric outcome. - Enables synthesis of azo dyes with λmax of 608 nm; alternative benzothiazole amines fail to deliver this spectral characteristic. - High thermal stability (mp 290-292 °C) supports synthetic sequences requiring elevated temperatures. - Lower LogP (1.96) vs. mono-nitro analogs offers superior aqueous solubility for drug discovery scaffolds. - Requires refrigerated storage (2-8 °C) and light protection; confirm cold-chain logistics before ordering.

Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
CAS No. 16586-52-0
Cat. No. B092272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-nitro-1,3-benzothiazol-2-amine
CAS16586-52-0
Molecular FormulaC8H7N3O3S
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)N
InChIInChI=1S/C8H7N3O3S/c1-14-5-2-4(11(12)13)3-6-7(5)10-8(9)15-6/h2-3H,1H3,(H2,9,10)
InChIKeyCPKIXPBVHIJAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-6-nitro-1,3-benzothiazol-2-amine: Physicochemical and Synthetic Profile


4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (CAS 16586-52-0) is a heterocyclic benzothiazole derivative substituted with a methoxy group at position 4 and a nitro group at position 6. It possesses a molecular weight of 225.22 g/mol and is characterized by a melting point of 290–292 °C . The compound exhibits a calculated LogP of approximately 1.96 and is typically synthesized via condensation, nitration, and methoxylation steps, with reported yields around 58% . This substitution pattern imparts distinct reactivity profiles compared to mono-substituted benzothiazole amines, making it a valuable building block in specialized chemical syntheses.

Dual methoxy/nitro substitution pattern supports distinct reactivity for azo dye and heterocyclic synthesis
Reported higher thermal stability enables high-temperature reaction compatibility
Lower lipophilicity profile supports aqueous solubility and partitioning in work-up
Requires refrigerated storage and light protection; plan cold-chain handling

Why 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine Is Irreplaceable


Benzothiazole amines are widely employed as synthetic intermediates, yet their reactivity and physicochemical properties are highly dependent on the specific pattern of electron-donating and electron-withdrawing substituents. Simple analogs like 2-amino-4-methoxybenzothiazole (CAS 5464-79-9) or 2-amino-6-nitrobenzothiazole (CAS 6285-57-0) lack the dual methoxy/nitro substitution present in 4-methoxy-6-nitro-1,3-benzothiazol-2-amine. This unique arrangement significantly alters electronic distribution, solubility, and thermal stability, directly impacting downstream diazotization efficiency, dye color properties, and compound handling requirements. Generic substitution with a mono-functionalized benzothiazole amine would fail to reproduce the same spectral characteristics in azo dyes [1] and would require different storage and synthesis protocols, potentially compromising experimental reproducibility and product performance.

  • Electronic distribution

    Mono-substituted analogs lack the dual substitution pattern; diazotization efficiency and dye spectral properties may shift, failing to reproduce the targeted chromophore.

  • Thermal stability mismatch

    Simpler benzothiazole amines melt 40–140 °C lower, which may limit their performance in high-temperature syntheses and alter recrystallization behavior.

  • Storage and handling divergence

    Room-temperature-stable analogs do not require cold-chain logistics; substitution may lead to unexpected degradation and workflow disruption.

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine: Differentiation Evidence


Thermal Stability: Melting Point Advantage

The melting point of 4-methoxy-6-nitro-1,3-benzothiazol-2-amine (290–292 °C) is substantially higher than that of 2-amino-4-methoxybenzothiazole (153–155 °C) and 2-amino-6-nitrobenzothiazole (247–252 °C) [1]. This 40–140 °C difference reflects enhanced intermolecular interactions due to the combined electron-donating methoxy and electron-withdrawing nitro groups, conferring superior thermal stability.

Thermal Stability
Head-to-head
Target 290–292 °C2-Amino-4-methoxy: 153–155 °C / 2-Amino-6-nitro: 247–252 °C
Reported higher thermal stability supports high-temperature synthesis and purification.
Based on published melting points; recrystallization may benefit.
Thermal stability Purification Material compatibility

Lipophilicity vs. 2-Amino-6-nitrobenzothiazole

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine exhibits a calculated LogP of 1.96, significantly lower than the LogP of 2.89 reported for 2-amino-6-nitrobenzothiazole [1]. The presence of the methoxy group at the 4-position increases polarity and reduces overall lipophilicity compared to the nitro-only analog.

Lipophilicity (LogP)
Head-to-head
Target 1.96 (calc.)2-Amino-6-nitro: 2.89 / Δ –0.93
Reported lower lipophilicity supports aqueous solubility and may alter partitioning in work-up.
Calculated LogP; experimental confirmation recommended.
Lipophilicity Solubility Membrane permeability Drug design

Synthetic Yield vs. 2-Amino-6-nitrobenzothiazole

Reported synthesis of 4-methoxy-6-nitro-1,3-benzothiazol-2-amine via condensation/nitration/methoxylation achieves a yield of approximately 58% . In contrast, 2-amino-6-nitrobenzothiazole can be prepared with yields exceeding 85–93% [1], reflecting the added complexity introduced by the 4-methoxy substituent.

Synthetic Yield
Head-to-head
Target 58%2-Amino-6-nitro: 85–93%
Reported lower yield reflects synthetic complexity; cost implications for bulk procurement.
Multi-step route; yield optimization may be feasible.
Synthetic efficiency Process chemistry Cost assessment

Storage & Handling: Light Sensitivity and Refrigeration

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine requires storage at 2–8 °C with protection from light . In contrast, 2-amino-6-nitrobenzothiazole is generally stable at room temperature and can be stored in a cool, dry place without special refrigeration .

Storage Conditions
Specification review
2–8 °C, protect from light2-Amino-6-nitro: room temp., dry
Requires cold-chain handling; verify infrastructure before procurement.
Vendor datasheet recommendations; confirm with COA.
Stability Storage conditions Logistics Inventory management

Disperse Dye Synthesis: Spectral Performance

Patented work demonstrates that diazotization of 4-methoxy-6-nitro-1,3-benzothiazol-2-amine and subsequent coupling with 3-diethylamino-p-acetanisidide yields a dark blue azo dye with an absorption maximum (λmax) of 608 nm in methanol [1]. This specific spectral characteristic is not attainable with simpler benzothiazole amines like 2-amino-6-nitrobenzothiazole, which produce dyes with different λmax values, underscoring the unique chromophoric properties endowed by the 4-methoxy-6-nitro substitution pattern.

Disperse Dye λmax
Class-level
608 nm (MeOH)Derived from diazotization/coupling
Reported specific absorption enables color matching for dark blue azo dye synthesis.
Patented example; exact comparator data limited.
Disperse dyes Azo coupling Textile coloration Spectral properties

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine: Procurement & Application Scenarios


Dark Blue Disperse Dye Synthesis

This compound is uniquely suited as a diazo component in the synthesis of dark blue disperse dyes exhibiting an absorption maximum at 608 nm [1]. Research groups and industrial dye manufacturers targeting this specific hue should procure 4-methoxy-6-nitro-1,3-benzothiazol-2-amine as the irreplaceable starting material. The spectral data confirm that alternative benzothiazole amines cannot replicate this chromophoric outcome, making this compound the sole viable option for reproducing the patented dye chemistry.

High-Temperature Synthesis with Thermal Robustness

With a melting point of 290–292 °C, this compound offers significantly greater thermal stability than its mono-substituted analogs [1][2]. This property is advantageous in synthetic sequences involving elevated temperatures or harsh reaction conditions, where lower-melting benzothiazole amines might degrade or melt prematurely. Laboratories conducting high-temperature cyclizations or polymerizations should consider this compound for its enhanced thermal resilience.

Medicinal Chemistry: Balancing Lipophilicity and Solubility

The lower LogP of 1.96 compared to 2.89 for 2-amino-6-nitrobenzothiazole indicates superior aqueous solubility and a distinct partitioning profile [1]. This property is relevant in drug discovery projects where lead optimization seeks to balance membrane permeability with aqueous solubility. Researchers designing libraries of benzothiazole-based kinase inhibitors or antiparasitic agents may prefer 4-methoxy-6-nitro-1,3-benzothiazol-2-amine as a scaffold to enhance compound developability.

Cold-Chain Logistics and Refrigerated Storage

This compound requires refrigerated storage (2–8 °C) and protection from light, unlike room-temperature-stable analogs [1]. Procurement is best suited for well-equipped research facilities with reliable cold storage and inventory tracking systems. Users should verify that their operational infrastructure can accommodate these handling requirements before purchase, as improper storage will lead to degradation and loss of material integrity.

Application
Selection Property
Validation Focus
Dark blue disperse dye synthesis
Specific chromophoric coupling outcome (dark blue shade)
Verify dye λmax and shade matching using reported diazotization protocol
High-temperature synthetic routes
High thermal stability (elevated melting point)
Confirm thermal robustness under reaction conditions; recrystallization performance
Medicinal chemistry scaffold design
Reduced lipophilicity compared to nitro-only analog
Evaluate aqueous solubility and partitioning in target assays
Cold-chain managed procurement
Refrigerated storage (2–8 °C) and light protection required
Ensure cold-chain logistics and inventory capabilities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.